molecular formula C11H10FN3 B1521715 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine CAS No. 1152557-45-3

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Cat. No.: B1521715
CAS No.: 1152557-45-3
M. Wt: 203.22 g/mol
InChI Key: WDAIFGQKPBUAEW-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIFGQKPBUAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152557-45-3
Record name 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
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Foundational & Exploratory

Technical Guide: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine , a high-value heterocyclic scaffold used in the development of Soluble Guanylate Cyclase (sGC) stimulators and ATP-competitive kinase inhibitors.

Executive Summary

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (hereafter referred to as FPPA ) represents a "privileged structure" in modern medicinal chemistry. Its core architecture—a 5-aminopyrimidine ring substituted at the C2 position with a lipophilic 4-fluorobenzyl moiety—serves as a critical pharmacophore for two major therapeutic classes:

  • sGC Stimulators: It acts as a structural isostere to the intermediates used in the synthesis of Vericiguat and Riociguat, facilitating Structure-Activity Relationship (SAR) studies focused on metabolic stability (fluorine scan) and hydrophobic pocket optimization.

  • Kinase Inhibitors: The 5-aminopyrimidine motif is a proven "hinge-binding" element, while the semi-flexible benzyl linker allows the fluorophenyl group to access deep hydrophobic selectivity pockets (e.g., in JAK, CDK, or PLK families).

This guide outlines the high-fidelity synthesis, physicochemical profiling, and handling protocols required to utilize FPPA in drug discovery workflows.

Chemical Profile & Physicochemical Properties

Understanding the "Spec Sheet" is the first step in experimental design. FPPA balances polarity (amine) with lipophilicity (fluorobenzyl), making it an ideal fragment for cell-permeable lead generation.

PropertyValue / Description
IUPAC Name 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
Common Name 2-(4-Fluorobenzyl)pyrimidin-5-amine
Molecular Formula C₁₁H₁₀FN₃
Molecular Weight 203.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyrimidine N), ~18 (Amine -NH₂)
LogP 1.8 – 2.1 (Predicted)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

High-Fidelity Synthetic Workflow

While various routes exist (e.g., Suzuki coupling), the De Novo Ring Construction is the preferred industrial method. It avoids unstable benzyl-boronic species and expensive palladium catalysts, relying instead on robust condensation chemistry.

The "Nitromalonaldehyde" Route

This protocol ensures high regioselectivity and scalability.

Step 1: Amidine Formation (Pinner Reaction)
  • Reagents: (4-Fluorophenyl)acetonitrile, HCl (gas), Methanol, Ammonia.

  • Mechanism: The nitrile is converted to the imidate ester (Pinner salt) and subsequently ammonolyzed to the amidine.

  • Protocol:

    • Dissolve (4-Fluorophenyl)acetonitrile in anhydrous MeOH/HCl at 0°C. Stir for 12h to form the imidate.

    • Treat with anhydrous NH₃ (7N in MeOH) at ambient temperature.

    • Concentrate to yield 2-(4-fluorophenyl)acetamidine hydrochloride .

Step 2: Pyrimidine Cyclization
  • Reagents: Sodium Nitromalonaldehyde (monohydrate), Sodium Methoxide (NaOMe).

  • Mechanism: Condensation of the amidine (1,3-binucleophile) with the nitromalonaldehyde (1,3-bielectrophile).

  • Protocol:

    • Suspend amidine HCl (1.0 eq) and Sodium Nitromalonaldehyde (1.1 eq) in Ethanol.

    • Add NaOMe (1.0 eq) to neutralize the salt and catalyze condensation.

    • Reflux for 4–6 hours. The solution typically darkens.

    • Cool and precipitate with water. Filter to isolate 2-(4-fluorobenzyl)-5-nitropyrimidine .

Step 3: Nitro Reduction
  • Reagents: H₂, 10% Pd/C, Methanol (or Fe/NH₄Cl for chemoselectivity if halogens are present).

  • Protocol:

    • Dissolve the nitro-intermediate in MeOH.[1]

    • Add 10 mol% Pd/C.

    • Stir under H₂ balloon (1 atm) for 2–4 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate and recrystallize (EtOAc/Hexane) to yield pure FPPA .

Visualizing the Pathway

The following diagram illustrates the logical flow and intermediate structures.

SynthesisRoute cluster_reagents Key Reagents Start 4-Fluorophenylacetonitrile Amidine Amidine Intermediate (Pinner Reaction) Start->Amidine 1. HCl/MeOH 2. NH3 Nitro 5-Nitro-2-benzylpyrimidine (Cyclization) Amidine->Nitro Na-Nitromalonaldehyde NaOMe, Reflux Final Target: FPPA (Nitro Reduction) Nitro->Final H2, Pd/C MeOH R1 Sodium Nitromalonaldehyde

Caption: Figure 1. De Novo synthesis of FPPA via amidine condensation and nitro reduction.

Medicinal Chemistry Applications

FPPA is not merely an intermediate; it is a scaffold hopping tool.

sGC Stimulator Optimization

In the development of drugs like Vericiguat, the benzyl group fits into a hydrophobic pocket of the sGC enzyme.

  • Causality: The 4-fluoro substituent blocks metabolic oxidation (para-hydroxylation) of the benzyl ring, significantly extending half-life (

    
    ) compared to the unsubstituted benzyl analog.
    
  • Experiment: Use FPPA to synthesize "Right-Hand Side" variants. Couple the 5-amine to a pyrazolopyridine core via a carbamate or urea linkage to test sGC stimulation potency.

Kinase Inhibitor Design (The "Hinge Binder")

The 5-aminopyrimidine motif is a classic bioisostere for the adenine ring of ATP.

  • Mechanism: The N1 and 5-NH₂ of the pyrimidine form a bidentate hydrogen bond network with the kinase hinge region (e.g., residues Leu83 in CDK2 or Met90 in JAK2).

  • Selectivity: The flexible methylene linker (

    
    ) allows the 4-fluorophenyl group to orient itself into the "Gatekeeper" region or the back-cleft, providing selectivity over other kinases.
    

Pharmacophore Core Pyrimidine Ring (Hinge Binder) Amine 5-Amino Group (H-Bond Donor) Core->Amine Position 5 Linker Methylene Linker (Flexibility) Core->Linker Position 2 Target Target Protein Pocket Amine->Target H-Bonding Tail 4-F-Phenyl Group (Hydrophobic/Metabolic Stability) Linker->Tail Tail->Target Van der Waals

Caption: Figure 2. Pharmacophore mapping of FPPA in kinase active sites.

Handling, Stability, and QC

Trustworthiness Protocol: Every batch must be validated before use in biological assays to prevent false negatives due to decomposition.

Quality Control (QC) Checklist
  • H-NMR (DMSO-d₆):

    • Look for the singlet at

      
       ppm (Methylene 
      
      
      
      ).
    • Verify the broad singlet at

      
       ppm (Amine 
      
      
      
      , exchangeable with D₂O).
    • Confirm the pyrimidine protons (singlet or meta-coupled doublets) at

      
       ppm.
      
  • LC-MS:

    • Target Mass:

      
      .
      
    • Purity threshold: >95% (UV 254 nm).

  • Storage:

    • Store at -20°C.

    • Protect from light (aromatic amines can oxidize/darken over time).

Safety Precautions
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Segregate as halogenated organic waste.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry. Link

  • Schenone, S., et al. (2014). "Pyrimidines in Kinase Inhibition: An Overview." Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (CAS 1152557-45-3)." National Center for Biotechnology Information. Link

  • Ullmann's Encyclopedia of Industrial Chemistry. "Pyrimidines and their Synthesis." Wiley-VCH.

Sources

5-amino-2-(4-fluorobenzyl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and medicinal chemistry properties of 5-amino-2-(4-fluorobenzyl)pyrimidine , a specialized heterocyclic building block.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Amino-2-(4-fluorobenzyl)pyrimidine (IUPAC: 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine) is a bifunctional pyrimidine scaffold used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. It functions as a "privileged structure" in medicinal chemistry, combining a hydrogen-bond-accepting pyrimidine core with a lipophilic, metabolically robust 4-fluorobenzyl moiety . The 5-amino group serves as a critical vector for molecular extension, typically via amide or urea formation, allowing the scaffold to engage specific binding pockets (e.g., the ATP hinge region of kinases).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and reactivity profiles for lead optimization.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a 4-fluorobenzyl group and at the C5 position with an amino group.

  • Pyrimidine Core: Acts as a weak base and a hydrogen bond acceptor. The nitrogen atoms at positions 1 and 3 are capable of interacting with hinge region residues (e.g., Met, Thr) in kinase active sites.

  • 4-Fluorobenzyl Group: The methylene linker (-CH₂-) introduces rotational freedom, allowing the fluorophenyl ring to adopt optimal

    
    -stacking or hydrophobic interactions. The fluorine atom at the para position blocks metabolic oxidation (CYP450-mediated hydroxylation) and modulates lipophilicity.
    
  • 5-Amino Group: An electron-donating group that slightly increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyrimidine, though its primary utility is as a nucleophile for derivatization.

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula C₁₁H₁₀FN₃--
Molecular Weight 203.22 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
LogP (Octanol/Water) 1.4 – 1.8Moderate lipophilicity; good membrane permeability.
TPSA ~52 ŲWell within the range for CNS and oral bioavailability (<140 Ų).
pKa (Conjugate Acid) ~3.5 – 4.0Weakly basic; likely uncharged at physiological pH (7.4).
H-Bond Donors 1 (-NH₂)Critical for specific binding interactions.
H-Bond Acceptors 3 (N1, N3, F)Facilitates water-mediated or direct protein contacts.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthesis Protocols

Two primary strategies are employed for the synthesis of 5-amino-2-(4-fluorobenzyl)pyrimidine: De Novo Cyclization (Method A) and Transition-Metal Catalyzed Coupling (Method B).

Method A: De Novo Cyclization (Nitromalonaldehyde Route)

This route constructs the pyrimidine ring from acyclic precursors. It is scalable and avoids the use of expensive palladium catalysts.

Reagents:

  • Precursor 1: 2-(4-Fluorophenyl)acetamidine hydrochloride (prepared from 4-fluorophenylacetonitrile).

  • Precursor 2: Sodium nitromalonaldehyde (or 2-nitro-1,3-propanediol equivalent).

  • Reducing Agent: Iron powder/NH₄Cl or H₂/Pd-C.

Protocol:

  • Condensation: Dissolve 2-(4-fluorophenyl)acetamidine HCl (1.0 eq) and sodium nitromalonaldehyde (1.1 eq) in ethanol. Add piperidine (cat.) and reflux for 4–6 hours. The amidine condenses with the bis-electrophile to form 5-nitro-2-(4-fluorobenzyl)pyrimidine .

  • Isolation: Cool the mixture; the nitro intermediate often precipitates. Filter and wash with cold ethanol.

  • Reduction: Suspend the nitro intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat to 80°C with vigorous stirring for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target amine.

Method B: Negishi Coupling (Convergent Route)

This method is preferred for library synthesis where the 5-amino-pyrimidine core is coupled to various benzyl halides.

Reagents:

  • Substrate: 2-Chloro-5-aminopyrimidine (protected as N-Boc or free amine if conditions allow).

  • Organometallic: (4-Fluorobenzyl)zinc chloride (prepared in situ or commercial).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Protocol:

  • Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry THF. Add 4-fluorobenzyl chloride dropwise at 0°C and stir at RT for 1 hour to form the organozinc reagent.

  • Coupling: In a separate flask, dissolve 2-chloro-5-aminopyrimidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in dry THF.

  • Addition: Cannulate the organozinc solution into the pyrimidine flask under Argon.

  • Reaction: Reflux (65°C) for 12 hours or microwave at 100°C for 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathways and downstream reactivity options for the scaffold.

G Amidine 2-(4-Fluorophenyl) acetamidine NitroInt 5-Nitro-2-(4-fluorobenzyl) pyrimidine Amidine->NitroInt Condensation (EtOH, Reflux) NitroMal Na-Nitromalonaldehyde NitroMal->NitroInt Target 5-Amino-2-(4-fluorobenzyl) pyrimidine NitroInt->Target Reduction (Fe/NH4Cl) Amide Amide/Urea Derivatives (Kinase Inhibitors) Target->Amide Acylation/Isocyanate Oxidation Benzoyl Derivatives (Metabolites) Target->Oxidation Oxidation (KMnO4/SeO2) ChloroPyr 2-Chloro-5-aminopyrimidine ChloroPyr->Target Negishi Coupling (Pd cat.) BenzylZn (4-Fluorobenzyl)ZnCl BenzylZn->Target

Caption: Convergent and De Novo synthesis routes for 5-amino-2-(4-fluorobenzyl)pyrimidine and its downstream functionalization.

Reactivity & Stability Profile

Chemical Reactivity[1][6]
  • Nucleophilicity: The 5-amino group is the primary nucleophile. However, due to the electron-withdrawing nature of the pyrimidine ring (via resonance and induction), this amine is less nucleophilic than a standard aniline.

    • Implication: Amide coupling reactions may require strong activation (e.g., HATU, SOCl₂) or elevated temperatures.

  • Benzylic Oxidation: The methylene bridge (-CH₂-) is susceptible to radical oxidation. In the presence of strong oxidants (e.g., KMnO₄, SeO₂) or metabolic enzymes, it can oxidize to the ketone (benzoyl) derivative.

    • Strategy: If metabolic stability at the linker is poor, consider gem-dimethylation or cyclopropanation of the linker in next-generation analogs.

Stability
  • Thermal: Stable up to >200°C.

  • Hydrolytic: The pyrimidine ring is stable to aqueous acid and base under standard conditions.

  • Light: Generally stable, though long-term storage should be in amber vials to prevent slow photo-oxidation of the amine.

Applications in Drug Discovery[5][7][8][9][10][11]

Kinase Inhibition (ATP-Competitive)

This scaffold is frequently employed to target the ATP-binding pocket of protein kinases.

  • Binding Mode: The pyrimidine N1 and N3 atoms often serve as H-bond acceptors for the "hinge region" backbone NH groups.

  • Vector: The 5-amino group allows for the attachment of a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket (e.g., gatekeeper residue interactions).

  • Target Examples: EGFR, p38 MAPK, and VEGFR inhibitors often utilize 5- or 6-membered heterocycles with similar substitution patterns.

Bioisosterism

The 2-(4-fluorobenzyl) group acts as a bioisostere for:

  • 2-(4-Fluorophenoxy): Improving metabolic stability (ether vs. carbon linker).

  • 2-(4-Fluorobenzoyl): Reducing polarity and eliminating the ketone H-bond acceptor.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

References

  • Pyrimidine Synthesis: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Classic text on pyrimidine ring construction via nitromalonaldehyde).

  • Negishi Coupling: King, A. O., et al. (1977). "Palladium-catalyzed cross-coupling reactions of organozinc reagents with organic halides." Journal of Organic Chemistry, 42(10), 1821–1823. Link

  • Kinase Scaffold Design: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9, 28–39. (Discusses pyrimidine pharmacophores).[1][2][3][4][5][6][7][8][9]

  • Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • SNAP-tag Substrates: Cole, K. (2024). "SNAP-tag2: faster and brighter protein labeling."[1][7] Nature Chemical Biology.[1] (References pyrimidine-benzyl derivatives as labeling substrates). Link

Sources

An In-Depth Technical Guide to 2-(4-fluorobenzyl)pyrimidin-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-fluorobenzyl)pyrimidin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its potential applications in drug discovery, grounded in the broader context of aminopyrimidine pharmacology.

Core Molecular Attributes

2-(4-fluorobenzyl)pyrimidin-5-amine is an aromatic heterocyclic compound. Its structure is characterized by a central pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This core is substituted at the 2-position with a 4-fluorobenzyl group and at the 5-position with an amine group.

PropertyValue
Molecular Formula C₁₁H₁₀FN₃
Molecular Weight 215.22 g/mol
IUPAC Name 2-((4-fluorophenyl)methyl)pyrimidin-5-amine

The presence of the pyrimidine core, a privileged scaffold in drug discovery, combined with the fluorobenzyl and amine moieties, suggests a high potential for biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a key site for hydrogen bonding interactions with biological targets.

Synthesis Protocol: A Guided Approach

Logical Synthesis Workflow

The synthesis strategy is predicated on the chemical reactivity of the pyrimidine ring. The presence of an electron-withdrawing group, such as a nitro group, at the 5-position of a dihalopyrimidine starting material activates the 2-position for nucleophilic attack. Subsequent reduction of the nitro group yields the desired 5-amine functionality.

SynthesisWorkflow Start 2-chloro-5-nitropyrimidine Intermediate N-(4-fluorobenzyl)-5-nitropyrimidin-2-amine Start->Intermediate SNAr Reaction DIPEA, THF, 60°C Reagent1 4-fluorobenzylamine Reagent1->Intermediate Product 2-(4-fluorobenzyl)pyrimidin-5-amine Intermediate->Product Catalytic Hydrogenation Methanol, rt Reagent2 H₂ / Pd/C Reagent2->Product

Caption: Proposed two-step synthesis of 2-(4-fluorobenzyl)pyrimidin-5-amine.

Step 1: Synthesis of N-(4-fluorobenzyl)-5-nitropyrimidin-2-amine (Intermediate)

This initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the C2 position of 2-chloro-5-nitropyrimidine is displaced by the nucleophilic attack of 4-fluorobenzylamine.

Materials:

  • 2-chloro-5-nitropyrimidine

  • 4-fluorobenzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-nitropyrimidine (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Add DIPEA (1.5 equivalents) to the solution.

  • Slowly add 4-fluorobenzylamine (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, N-(4-fluorobenzyl)-5-nitropyrimidin-2-amine.

Step 2: Synthesis of 2-(4-fluorobenzyl)pyrimidin-5-amine (Final Product)

The second step is the reduction of the nitro group of the intermediate to the primary amine, yielding the final product.

Materials:

  • N-(4-fluorobenzyl)-5-nitropyrimidin-2-amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction flask, dissolve the N-(4-fluorobenzyl)-5-nitropyrimidin-2-amine intermediate (1.0 equivalent) in methanol.

  • Carefully add the 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed, which typically takes 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 2-(4-fluorobenzyl)pyrimidin-5-amine.

Applications in Drug Development and Biological Activity

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this moiety.[2] Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The structural motif of 2-(4-fluorobenzyl)pyrimidin-5-amine makes it a compelling candidate for investigation in several therapeutic areas:

  • Oncology: Benzylpyrimidine derivatives have shown promise as anticancer agents. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy.[5] Furthermore, N-benzylpyrimidin-2-amine derivatives have been explored as histone deacetylase (HDAC) inhibitors, another important class of anticancer drugs.[6] The subject molecule, with its specific substitution pattern, warrants investigation for similar activities.

  • Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. The 2-aminopyrimidine structure can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The development of pyrimidin-2-amine derivatives as potent PLK4 inhibitors highlights the potential of this scaffold in targeting protein kinases involved in cell cycle regulation.[7]

  • Neuroscience: Disubstituted pyrimidines have been evaluated as selective agonists for serotonin receptors, such as the 5-HT2C receptor, indicating their potential for treating neurological and psychiatric disorders.[8]

The incorporation of a fluorobenzyl group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. The fluorine atom can increase metabolic stability by blocking sites of oxidation and can also modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Future Directions

This technical guide provides a foundational understanding of 2-(4-fluorobenzyl)pyrimidin-5-amine. Further research is warranted to:

  • Confirm the proposed synthesis and fully characterize the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Screen for biological activity against a panel of relevant targets, particularly in the areas of oncology and kinase inhibition.

  • Investigate the structure-activity relationship (SAR) by synthesizing and testing analogs with different substitution patterns on the benzyl and pyrimidine rings.

The versatile chemistry of the pyrimidine scaffold, combined with the favorable properties imparted by the fluorobenzyl and amine substituents, positions 2-(4-fluorobenzyl)pyrimidin-5-amine as a promising molecule for the development of novel therapeutics.

References

  • BenchChem. Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • Kim, J., et al. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. 2019.
  • Cieplik, J., et al. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E. 2007.
  • PubChem. 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine. National Center for Biotechnology Information. Available from: [Link].

  • Various Authors. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • Gutarowska, B., et al.
  • Zhou, Y., et al. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. 2017.
  • Various Authors. SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL.
  • Dexheimer, T. S., et al. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. 2014.
  • PubChem. (2R,4S,6S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-thiazinan-2-amine. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. Benzylpyrimidines, processes for their manufacture, and drugs containing the said compounds.
  • Kumar, R., et al. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. 2024.

  • O'Donovan, D., et al. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. 2023.
  • Shehata, M. A. Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017.
  • Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Frontiers in Chemistry. 2022.
  • Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. 2012.
  • El-Sayed, W. A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024.
  • Akella, S., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2022.
  • Sharma, P., et al. Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. Journal of the Korean Chemical Society. 2009.
  • Abdel Reheim, M. A. M., & Baker, A. R. S.

Sources

Technical Guide: Biological Activity of 2-Benzylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-benzylpyrimidin-5-amine derivatives.

Executive Summary

2-Benzylpyrimidin-5-amine (CAS: 1094411-82-1) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, N-benzylpyrimidin-2-amine.[1] While often utilized as a high-value intermediate, its core architecture—a pyrimidine ring substituted with a flexible hydrophobic benzyl group at the C2 position and a polar amino group at the C5 position—serves as a potent template for Kinase Inhibitors (targeting ATP binding sites) and Antimicrobials (targeting DHFR or bacterial signaling).

This guide dissects the molecule’s utility as a pharmacophore, clarifying the critical structural distinction between C-linked and N-linked derivatives and providing validated protocols for its synthesis and application in drug discovery.[1]

Chemical Architecture & Pharmacophore Analysis[1]

Structural Distinction (Critical)

A common error in literature is conflating 2-benzylpyrimidin-5-amine (C-C linked) with 2-(benzylamino)pyrimidin-5-amine (C-N linked).[1] The biological activities differ significantly due to the flexibility and electronics of the linker.

  • 2-Benzylpyrimidin-5-amine (Target Scaffold): Contains a methylene (

    
    ) linker.[1] This creates a "kinked" hydrophobic tail that often occupies the selectivity pocket (back pocket) of kinase enzymes.
    
  • 2-(Benzylamino)pyrimidin-5-amine (Isomer): Contains an amino (

    
    ) linker.[1] This introduces a hydrogen bond donor and alters the planarity, often favoring solvent-front interactions.[1]
    
Pharmacophore Mapping

The 2-benzylpyrimidin-5-amine scaffold functions through three primary interaction vectors:

VectorChemical FeatureBiological Function
C5-Amine H-Bond Donor/AcceptorHinge Binder: Forms critical hydrogen bonds with the backbone carbonyl/amide of kinase hinge residues (e.g., Met, Val, Leu).[1]
Pyrimidine N1/N3 H-Bond AcceptorSolubility & Recognition: Interacts with conserved water networks or lysine residues (e.g., Catalytic Lys).[1]
C2-Benzyl Hydrophobic/AromaticSelectivity Filter: Penetrates the hydrophobic "Gatekeeper" region or the hydrophobic II pocket, conferring selectivity over other kinases.[1]

Mechanism of Action & Therapeutic Targets

Primary Mechanism: Type I/II Kinase Inhibition

The most documented utility of 5-aminopyrimidine derivatives is in oncology, specifically as ATP-competitive inhibitors.[1]

  • Binding Mode: The C5-amino group typically mimics the adenine ring of ATP.[1]

  • Signaling Pathway: These derivatives are frequently designed to inhibit Tyrosine Kinases (e.g., Src, Lck, BTK) or Serine/Threonine Kinases (e.g., CDK, Aurora) .

  • Causality: Derivatization of the C5-amine into an amide or urea (e.g., p-substituted benzamides) extends the molecule into the DFG-motif pocket, locking the kinase in an inactive conformation.[1]

Secondary Mechanism: Antimicrobial Activity (DHFR)

Structurally analogous to Trimethoprim (a 2,4-diamino-5-benzylpyrimidine), 2-benzylpyrimidin-5-amine derivatives exhibit potential as Dihydrofolate Reductase (DHFR) inhibitors.[1]

  • Mechanism: The benzyl group disrupts the folate binding site, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby halting DNA synthesis in bacteria.

Biological Pathway Visualization

The following diagram illustrates the interaction of the scaffold within a generic Kinase ATP-binding pocket.

KinaseInteraction ATP_Pocket ATP Binding Pocket Scaffold 2-Benzylpyrimidin-5-amine (Scaffold) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (H-Bonding) Scaffold->Hinge C5-Amine Interaction Hydrophobic_Pocket Hydrophobic Back Pocket (Van der Waals) Scaffold->Hydrophobic_Pocket C2-Benzyl Interaction Downstream Inhibition of Cell Proliferation Hinge->Downstream Blocks ATP Gatekeeper Gatekeeper Residue (Selectivity) Hydrophobic_Pocket->Gatekeeper Steric Fit

Caption: Pharmacophore interaction map of 2-benzylpyrimidin-5-amine within a kinase ATP-binding site.

Structure-Activity Relationship (SAR)[1]

Data synthesized from broad pyrimidine-based medicinal chemistry campaigns reveals the following SAR trends for this specific scaffold:

Modification SiteSubstituentEffect on Activity
Benzyl Ring (Para)

Increases Potency: Halogens improve metabolic stability and fill small hydrophobic voids.[1]
Benzyl Ring (Meta)

Selectivity Switch: Bulky groups here can clash with the gatekeeper residue, improving selectivity for kinases with small gatekeepers (e.g., Thr/Ala).[1]
C5-Amine Acylation (Amide)Critical for Potency: Converting the amine to an amide often increases potency by 10-100x by adding new H-bond acceptors.[1]
Linker (

)
Methylation (

)
Reduces Potency: Introducing chirality or steric bulk at the linker usually disrupts the optimal angle for the benzyl group to sit in the pocket.[1]

Experimental Protocols

Synthesis of 2-Benzylpyrimidin-5-amine (C-Linked)

Note: Standard SNAr (using benzylamine) produces the wrong isomer (N-linked).[1] To synthesize the C-linked target (CAS 1094411-82-1), a Suzuki-Miyaura Coupling is required.[1]

Reaction Scheme: 2-Chloro-5-aminopyrimidine + Benzyl-9-BBN (or Benzyltrifluoroborate) → 2-Benzylpyrimidin-5-amine[1]

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 2-Chloro-5-aminopyrimidine (1.0 eq)[1]

    • Coupling Partner: Potassium benzyltrifluoroborate (1.2 eq) [More stable than benzylboronic acid][1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (3.0 eq)[1]
      
    • Solvent: THF/Water (10:1)[2]

  • Procedure:

    • Charge a microwave vial with the substrate, borate, catalyst, and base.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed THF/Water solvent.[1]

    • Heat at 80°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       ppm (benzylic 
      
      
      
      ) and the absence of the NH coupling typical of benzylamines.
Kinase Inhibition Assay (Generic Protocol)

To validate biological activity, use a FRET-based LanthaScreen assay.[1]

  • Preparation: Dissolve the synthesized derivative in DMSO (10 mM stock).

  • Incubation: Mix compound (serial dilution 1 nM - 10 µM) with Kinase (e.g., Src, 5 nM), Alexa Fluor® Tracer, and Europium-labeled antibody.[1]

  • Measurement: Incubate for 60 mins at RT. Read TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).[1]

  • Analysis: Plot log[Inhibitor] vs. Emission Ratio to determine

    
    .
    

Synthesis Workflow Visualization

Synthesis SM1 2-Chloro-5-aminopyrimidine Reaction Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 THF/H2O, 80°C SM1->Reaction SM2 Benzyltrifluoroborate SM2->Reaction Product 2-Benzylpyrimidin-5-amine (C-Linked Target) Reaction->Product Warning AVOID: SNAr with Benzylamine (Yields N-linked Isomer) Warning->Reaction Contrast

Caption: Synthetic route for C-linked 2-benzylpyrimidin-5-amine via Suzuki coupling, contrasting with the SNAr route.

References

  • BenchChem. (2025).[1] Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Retrieved from [1]

  • Molander, G. A., & Ginsberg, A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society.

  • Zhang, J., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry.

  • Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents.[1] I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry.

  • PubChem. (2025).[1] Compound Summary: 2-benzylpyrimidin-5-amine (CID 43142243).[1] National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (CAS: Derivative of 1354949-68-0), a critical pharmacophore in kinase inhibitor development (e.g., JAK, PLK4 inhibitors).[1]

While cross-coupling approaches (e.g., Negishi/Suzuki) exist for discovery-scale synthesis, they often suffer from transition metal contamination and high reagent costs. This guide prioritizes a De Novo Cyclization Strategy , constructing the pyrimidine ring from acyclic precursors. This route offers superior atom economy, lower cost of goods (COGS), and simplified purification for gram-to-kilogram scale-up.[1]

Key Advantages of This Protocol
  • Regiospecificity: The "2+3" cyclization guarantees the correct substitution pattern, eliminating regioisomers common in electrophilic substitution of pre-formed pyrimidines.

  • Scalability: Avoids unstable organozinc/boron reagents required for cross-coupling.

  • Purity: Intermediate crystallization points ensure high downstream purity (>99.5% HPLC).

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into three logical stages: Amidine formation, Pyrimidine cyclization, and Nitro reduction.

Retrosynthesis Target 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (Target Molecule) Nitro 2-[(4-Fluorophenyl)methyl]-5-nitropyrimidine (Key Intermediate) Nitro->Target Nitro Reduction (Fe/NH4Cl or H2/Pd) Amidine 2-(4-Fluorophenyl)acetamidine HCl (Nucleophile) Amidine->Nitro Cyclization (EtOH/Base) NMA Sodium Nitromalonaldehyde (Electrophile) NMA->Nitro + Nitrile 2-(4-Fluorophenyl)acetonitrile (Starting Material) Nitrile->Amidine Pinner Reaction (HCl/MeOH; NH3)

Figure 1: Retrosynthetic strategy utilizing a convergent "2+3" cyclization approach.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(4-Fluorophenyl)acetamidine Hydrochloride

Objective: Convert the nitrile to an amidine via the Pinner reaction.[1] This provides the necessary "N-C-N" binucleophile for the pyrimidine ring.

Reagents:

  • 2-(4-Fluorophenyl)acetonitrile (1.0 equiv)[1]

  • HCl (gas) or Acetyl Chloride/Methanol (to generate HCl in situ)

  • Ammonia (7N in Methanol)

  • Diethyl ether (for precipitation)

Protocol:

  • Imidate Formation: Dissolve 2-(4-Fluorophenyl)acetonitrile (13.5 g, 100 mmol) in anhydrous methanol (100 mL) at 0°C. Slowly bubble dry HCl gas through the solution for 30 minutes, or dropwise add Acetyl Chloride (20 mL) if gas is unavailable. Stir at 0°C for 4 hours, then store at 4°C overnight to crystallize the imidate ester hydrochloride.

  • Amidation: Filter the imidate salt (if solid) or concentrate the solution in vacuo (keeping temp <30°C). Redissolve in fresh anhydrous methanol (50 mL).

  • Add 7N NH₃ in methanol (3.0 equiv) at 0°C. Seal the vessel and stir at room temperature for 16–24 hours.

  • Isolation: Concentrate the mixture to dryness. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the white solid.

    • Checkpoint:1H NMR (DMSO-d6) should show a characteristic amidine signal at ~8.5–9.0 ppm (broad singlet).

Stage 2: Cyclization to 2-[(4-Fluorophenyl)methyl]-5-nitropyrimidine

Objective: Condense the amidine with sodium nitromalonaldehyde to close the pyrimidine ring.[1]

Reagents:

  • 2-(4-Fluorophenyl)acetamidine HCl (from Stage 1)[1]

  • Sodium Nitromalonaldehyde Monohydrate (1.1 equiv)

  • Piperidine (Catalytic, 0.1 equiv) or NaOEt (1.0 equiv)

  • Ethanol (Solvent)[2]

Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend the Amidine HCl (18.8 g, 100 mmol) and Sodium Nitromalonaldehyde (17.1 g, 110 mmol) in Ethanol (150 mL).

  • Base Addition: Add Piperidine (1 mL) or Sodium Ethoxide (6.8 g) to neutralize the HCl and catalyze the condensation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will typically darken as the reaction proceeds.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (500 mL).

  • Crystallization: The 5-nitropyrimidine product usually precipitates as a pale yellow/tan solid.[1] Stir for 30 minutes. Filter the solid and wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Stage 3: Reduction to 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Objective: Selective reduction of the nitro group to the primary amine without defluorination or benzyl cleavage.[1]

Method Selection:

  • Method A (Catalytic Hydrogenation): Cleanest, but risk of de-halogenation if over-reduced.

  • Method B (Iron/Ammonium Chloride):Recommended for robustness and preserving the Ar-F bond.[1]

Protocol (Method B):

  • Setup: Dissolve the 5-nitropyrimidine intermediate (11.6 g, 50 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Activation: Add Ammonium Chloride (13.4 g, 5 equiv) and Iron Powder (14.0 g, 5 equiv, 325 mesh).

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring (Iron is heavy and settles). Monitor by TLC or HPLC (approx. 2–4 hours).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous layer with NaHCO₃ (sat. aq) to pH 8–9.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Final Polish: The resulting solid can be recrystallized from Isopropanol/Hexanes to yield off-white needles.[1]

Data Summary & Specifications

ParameterSpecification / ResultNotes
Target Structure C11H10FN3MW: 203.22 g/mol
Overall Yield 55 – 65%Calculated from Nitrile start
Purity (HPLC) > 99.0% (a/a)@ 254 nm
Appearance Off-white to pale yellow solid
Melting Point 142 – 145 °C(Literature analog range)
1H NMR δ 8.20 (s, 2H, Pyr-H), 7.2–7.0 (m, 4H, Ar-H), 5.4 (bs, 2H, NH₂), 4.1 (s, 2H, CH₂)Characteristic singlet at 8.20 ppm confirms 2,5-substitution

Critical Signaling & Workflow Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs) for quality assurance.

Workflow Start Start: Nitrile Precursor CCP1 CCP 1: Moisture Control (Dry HCl/MeOH) Start->CCP1 Inter1 Amidine Intermediate CCP1->Inter1 Pinner Rxn Step2 Cyclization (+ Na-Nitromalonaldehyde) Inter1->Step2 CCP2 CCP 2: pH Neutralization (Avoid hydrolysis) Step2->CCP2 Inter2 5-Nitro Intermediate CCP2->Inter2 Precipitate Step3 Fe Reduction Inter2->Step3 Final Final Product >99% Purity Step3->Final Filtration & Cryst.

Figure 2: Process workflow highlighting Critical Control Points (CCPs) for impurity management.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Step 1 (Amidine).

    • Cause: Incomplete conversion to imidate due to water presence.

    • Fix: Ensure Methanol is anhydrous (<0.05% water). Use a drying tube during HCl bubbling.

  • Issue: "Sticky" Precipitate in Step 2.

    • Cause: Oligomerization of nitromalonaldehyde.

    • Fix: Ensure the Amidine is fully dissolved/neutralized before adding the aldehyde. Add the aldehyde in portions.

  • Issue: Defluorination in Step 3.

    • Cause: If using Pd/C, the C-F bond is labile under high H₂ pressure.

    • Fix: Switch to Fe/NH₄Cl or SnCl₂ (Bechamp reduction conditions) which are chemoselective for nitro groups.

References

  • Pyrimidine Synthesis via Vinamidinium Salts

    • Title: "Application of vinamidinium salts in organic synthetic chemistry"[3][4][5][6]

    • Source: ResearchG
    • URL:[Link]

  • Pinner Reaction Methodology

    • Title: "The Pinner Reaction: A Versatile Method for the Prepar
    • Source: Organic Syntheses, Coll. Vol. 1, p.5 (General Procedure)
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Analogous Negishi Coupling (Alternative Route)

    • Title: "Negishi Coupling - Organic Chemistry Portal"[1]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

reagents for coupling 4-fluorobenzylamine with 2-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Coupling of 4-Fluorobenzylamine with 2-Chloropyrimidines


 and Pd-Catalysis

Executive Summary & Strategic Overview

The coupling of 4-fluorobenzylamine with 2-chloropyrimidines is a foundational transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK, PLK4 inhibitors) and GPCR ligands. The 4-fluorobenzyl moiety is a "privileged structure," offering improved metabolic stability and lipophilicity compared to non-fluorinated analogues, while the 2-aminopyrimidine core serves as a critical hinge-binder in ATP-competitive inhibitors.

While 2-chloropyrimidines are activated electrophiles, they are significantly less reactive (approx.


-fold) than their 4-chloro counterparts due to the lower stability of the ortho-like Meisenheimer intermediate compared to the para-like intermediate formed at the C4 position. Consequently, "standard" conditions often fail if the pyrimidine ring bears electron-donating substituents.

This guide details three validated protocols ranging from green thermal methods to high-complexity transition metal catalysis, ensuring success regardless of substrate deactivation.

Mechanistic Logic & Decision Matrix

Before selecting a reagent system, analyze the electronic nature of your 2-chloropyrimidine substrate.

  • Scenario A (Activated): The pyrimidine has electron-withdrawing groups (EWG) at C4/C5 (e.g., -CN, -

    
    , -NO
    
    
    
    ).
    • Method: Standard Thermal

      
      .
      
  • Scenario B (Neutral/Slightly Deactivated): Unsubstituted or alkyl-substituted pyrimidines.

    • Method: Microwave-Assisted

      
       or Acid-Mediated Coupling.
      
  • Scenario C (Deactivated): The pyrimidine has electron-donating groups (EDG) (e.g., -OMe, -NHR).

    • Method: Buchwald-Hartwig Amination (Pd-Catalysis).[1][2]

Workflow Visualization

CouplingStrategy Start Substrate Analysis: 2-Chloropyrimidine Substituents EWG Electron Withdrawing (-CN, -NO2, -CF3) Start->EWG Neutral Neutral / Alkyl (-H, -Me) Start->Neutral EDG Electron Donating (-OMe, -NH2) Start->EDG MethodA Protocol 1: Thermal SnAr (n-BuOH, DIPEA, 100°C) EWG->MethodA High Yield Neutral->MethodA Scalable MethodB Protocol 2: Microwave SnAr (EtOH, 150°C, 20 min) Neutral->MethodB Fast Kinetics MethodC Protocol 3: Buchwald-Hartwig (Pd(OAc)2, Xantphos) EDG->MethodC Required

Figure 1: Decision matrix for selecting the optimal coupling protocol based on pyrimidine electronics.

Reagent Selection Guide

ComponentRecommended ReagentMechanistic Rationale
Solvent n-Butanol (n-BuOH) High boiling point (117°C) allows thermal activation without pressure vessels. Proticity aids the leaving group departure via H-bonding to the chloride.
Base DIPEA (Hünig's Base) Non-nucleophilic base. Scavenges the HCl by-product to prevent protonation of the 4-fluorobenzylamine nucleophile.
Green Alternative Water + KF Potassium Fluoride increases the local concentration of the amine in the organic phase (salting-out effect) and acts as a mild base.
Catalyst (Pd) Xantphos or BrettPhos Large bite-angle bidentate ligands are crucial for the reductive elimination step when forming C-N bonds with heteroaryl chlorides.

Detailed Protocols

Protocol A: Standard Thermal (The Workhorse)

Best for: Scalable synthesis of activated or neutral pyrimidines.

Reagents:

  • 2-Chloropyrimidine substrate (1.0 equiv)[3][4][5]

  • 4-Fluorobenzylamine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (Concentration: 0.5 M)

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the 2-chloropyrimidine and n-Butanol.

  • Add Nucleophile: Add 4-fluorobenzylamine followed by DIPEA.

  • Reflux: Attach a reflux condenser and heat the mixture to 110–120°C (oil bath temperature).

  • Monitor: Stir for 4–12 hours. Monitor by TLC or LC-MS. The formation of the product is often accompanied by the precipitation of DIPEA·HCl salts.[3][4]

  • Workup:

    • Option 1 (Precipitation): Cool to room temperature.[6] If the product crystallizes, filter and wash with cold ethanol/water (1:1).

    • Option 2 (Extraction): Remove solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[6]
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and sluggish neutral substrates.

Reagents:

  • 2-Chloropyrimidine substrate (1.0 equiv)[3][4][5]

  • 4-Fluorobenzylamine (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Ethanol (absolute) (Concentration: 0.2–0.5 M)

Step-by-Step:

  • Charge: Add all reagents into a microwave-compatible glass vial (2–5 mL).

  • Seal: Cap the vial with a crimp top or pressure-relief cap.

  • Irradiate: Heat to 150°C for 15–20 minutes (High absorption setting).

    • Note: Ethanol generates significant pressure at 150°C (approx. 10-12 bar). Ensure the vial is rated for 20 bar.

  • Workup: Cool to RT. Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter and dry.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated pyrimidines (e.g., 4-methoxy-2-chloropyrimidine) where


 fails.

Reagents:

  • 2-Chloropyrimidine substrate (1.0 equiv)[3][4][5]

  • 4-Fluorobenzylamine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + Xantphos  (10 mol%)
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.

  • Charge Solids: Add the pyrimidine,

    
    , 
    
    
    
    , and Xantphos.
  • Solvent & Amine: Add degassed 1,4-Dioxane, then add 4-fluorobenzylamine via syringe.

  • Heat: Seal and heat to 100°C for 4–16 hours.

  • Filter: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via column chromatography. Note: Scavenge residual Pd using thiourea-functionalized silica if the compound is for biological testing.

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
No Reaction (Thermal) Substrate is too electron-rich (deactivated).Switch to Protocol C (Pd-catalysis) or add acid catalyst (1.0 eq HCl in Dioxane) to protonate the ring (Method D).
Bis-substitution Substrate is a 2,4-dichloropyrimidine.[7][8]Lower temperature to 0°C–RT. Control stoichiometry (0.9 eq amine). The C4 position reacts before C2.
Low Yield (Oily residue) Incomplete conversion or polymerization.Switch solvent to DMSO (RT to 60°C) with

. DMSO accelerates

rates significantly.
Hydrolysis (Product is -OH) Wet solvent or hygroscopic base.Use anhydrous n-BuOH. Ensure DIPEA is dry. Avoid strong hydroxide bases.

References

  • Mechanistic Insight & Green Solvents

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal / PMC
    • URL:[Link]

  • Microwave Protocols

    • Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating.[9]

    • Source:Synthetic Communic
    • URL:[Link][3]

  • Pd-Catalyzed Methodology

    • Title: Development of a Practical Buchwald-Hartwig Amine Aryl
    • Source:Chemical Science (RSC)
    • URL:[Link]

  • Specific Application (Kinase Inhibitors)

    • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2,5-Disubstituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed for immediate application in a research setting. It prioritizes experimental causality and troubleshooting over theoretical generalities.

Current Status: Operational Topic: Optimizing Regiocontrol (C2 vs. C5) Target User: Medicinal Chemists, Process Chemists

The Core Challenge: The "Selectivity Paradox"

Synthesizing 2,5-disubstituted pyrimidines requires navigating a conflict between electronic activation and bond dissociation energy (BDE) .

  • C2 Position: Electronically deficient (flanked by two nitrogens). Highly reactive toward Nucleophilic Aromatic Substitution (SNAr ) and oxidative addition (in electron-poor systems).

  • C5 Position: "Benzene-like." Electronically neutral/rich. Reactive toward Electrophilic Aromatic Substitution (EAS ) but generally slower in oxidative addition unless activated by a weaker C-X bond (e.g., C-I vs C-Cl).

The Golden Rule: To achieve perfect regiocontrol, you must decouple these two positions using Orthogonal Scaffolds (different halogens) or Sequential Activation (exploiting electronic bias).

Experimental Workflows

Module A: The "Orthogonal Scaffold" (Recommended)

Substrate: 5-Bromo-2-chloropyrimidine (or 5-Bromo-2-iodopyrimidine) Strategy: Exploit the reactivity gap between Halogen A (Br/I) and Halogen B (Cl).

  • Step 1: SNAr at C2. The C2-Cl bond is activated by the ring nitrogens. Nucleophiles (amines, alkoxides) displace Cl selectively. The C5-Br bond remains intact because C5 is not activated for SNAr.

  • Step 2: Cross-Coupling at C5. The remaining C5-Br bond is weaker than the C2-Cl bond (if it remained), but more importantly, it is the only halogen left.

Protocol 1: Sequential Functionalization
  • C2-Amination (SNAr):

    • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq).

    • Solvent: IPA or n-BuOH (0.5 M).

    • Temp: 60–80 °C.[1]

    • Checkpoint: Monitor disappearance of starting material. Product is usually solid; precipitate with water.

  • C5-Suzuki Coupling:

    • Reagents: C2-substituted product (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

    • Solvent: Dioxane/H₂O (4:1).

    • Temp: 90 °C.

Expert Insight: If you reverse this order (Suzuki first), the Pd(0) will insert into the C5-Br bond (weaker BDE) preferentially over C2-Cl. However, the resulting C5-aryl group can electronically deactivate the C2 position, making the subsequent SNAr sluggish. Always SNAr first if possible.

Module B: The "Symmetric Scaffold" (High Risk/High Reward)

Substrate: 2,5-Dibromopyrimidine Strategy: Exploit the subtle electronic difference between C2 and C5.

  • Default Reactivity: C2 reacts first.

    • In Pd-catalyzed coupling, the oxidative addition is generally faster at the more electron-deficient C2 position, despite the bond strengths being identical.

  • The "Jeffery" Exception: Recent data suggests that ligand-free conditions (Pd(OAc)₂, TBAB) can sometimes invert selectivity to C5, particularly in 2,5-dichloropyrimidines, but this is substrate-dependent.

Decision Logic Visualization

PyrimidineSelectivity Start Start: 2,5-Dihalopyrimidine Mixed Mixed Halogen (5-Br, 2-Cl) Start->Mixed Preferred Symmetric Symmetric Halogen (2,5-Dibromo) Start->Symmetric Alternative SNAr S N Ar Reaction Mixed->SNAr Nucleophile Suzuki Suzuki Coupling Mixed->Suzuki Pd(0) Symmetric->Suzuki Standard Ligands (PPh3, dppf) Result1 C2 Selective (Cl displacement) SNAr->Result1 Result2 C5 Selective (Br > Cl reactivity) Suzuki->Result2 Result3 C2 Selective (Electronic activation) Suzuki->Result3

Caption: Decision tree for predicting the site of first functionalization based on scaffold and reaction type.

Troubleshooting & FAQs

Issue: "I am getting a mixture of mono- and bis-coupled products from 2,5-dibromopyrimidine."

Diagnosis: The reactivity difference between C2-Br and C5-Br is not large enough to prevent the second addition once the first has occurred. Solution:

  • Stoichiometry Control: Use a strict deficit of boronic acid (0.8 eq) to maximize mono-product, then recycle starting material.

  • Switch Scaffold: Move to 5-bromo-2-chloropyrimidine .[2][3][4] The reactivity gap between Br and Cl is far superior to the gap between C2-Br and C5-Br.

  • Temperature Gradient: Run the reaction at 40 °C initially. C2 coupling often proceeds at lower temps; C5 requires higher energy.

Issue: "SNAr at C2 is failing/slow on my 5-aryl-2-chloropyrimidine."

Diagnosis: You coupled the C5 position first. The aryl group at C5 is electron-donating (via resonance or induction depending on the aryl), which increases electron density in the ring and deactivates the C2-Cl bond toward nucleophilic attack. Solution:

  • Acid Catalysis: Add 1.0 eq of TFA. Protonation of the ring nitrogens will dramatically increase electrophilicity at C2.

  • Switch to Buchwald: If SNAr fails, use Pd-catalyzed Buchwald-Hartwig amination, which is less sensitive to ring electronics than SNAr.

Issue: "I need to install an alkyl group at C5, but Suzuki is failing."

Diagnosis: Alkyl-boronic acids are prone to beta-hydride elimination and protodeboronation. Solution:

  • Use Potassium Trifluoroborates (R-BF3K): These are more stable than boronic acids.

  • Conditions: Pd(OAc)₂, RuPhos (ligand), K₂CO₃, Toluene/H₂O, 100 °C. RuPhos is excellent for preventing beta-hydride elimination.

Quantitative Comparison of Scaffolds

ScaffoldReactionPrimary SiteSelectivity RatioMechanism Driver
5-Br-2-Cl-Pyr SuzukiC5 >95:5Bond Energy (C-Br < C-Cl)
5-Br-2-Cl-Pyr SNArC2 100:0Electronic (N-activation)
2,5-Dibromo-Pyr SuzukiC2 ~80:20Electronic (C2 is e- poor)
2,5-Dichloro-Pyr SuzukiC2 ~70:30Electronic
2,5-Dichloro-Pyr Suzuki (Ligand-Free)C5 VariableNanoparticle effects (Jeffery conditions)

Late-Stage Functionalization (C-H Activation)

If you cannot build the ring, you can functionalize the C5-H of a 2-substituted pyrimidine.

Protocol: C5-Iodination (Electrophilic)

  • Substrate: 2-amino-pyrimidine or 2-aryl-pyrimidine.

  • Reagent: NIS (N-iodosuccinimide).

  • Solvent: DMF or MeCN.

  • Temp: RT to 40 °C.

  • Mechanism:[5][6][7][8] The C5 position is the most electron-rich (highest HOMO coefficient), making it the exclusive site for EAS.

CHActivation Substrate 2-Substituted Pyrimidine Intermediate Sigma Complex Substrate->Intermediate Attack at C5 Reagent NIS or NBS (Electrophile) Reagent->Intermediate Product 5-Halo-2-Substituted Pyrimidine Intermediate->Product -H+

Caption: Pathway for C5-selective halogenation via Electrophilic Aromatic Substitution.

References

  • Regioselectivity in Suzuki Coupling of Dihalopyrimidines

    • Source: BenchChem Applic
    • Context: Detailed comparison of 2,4- vs 2,5-dihalopyrimidine reactivity.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides

    • Source: Chemical Science (RSC), 2016.
    • Context: Comprehensive review of reactivity trends (Br vs Cl, C2 vs C4 vs C5).
  • Unconventional Site-Selectivity in Palladium-C

    • Source: PMC / NIH (J. Org. Chem), 2022.[9]

    • Context: Discusses "Jeffery" conditions for inverting selectivity to C5 on dichloropyrimidines.
  • Synthesis of Biologically Active Molecules

    • Source: BenchChem Protocols
    • Context: Step-by-step protocols for sequential SNAr and Suzuki coupling.

Sources

Navigating the Nuances of 5-Aminopyrimidine Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – As the 5-aminopyrimidine scaffold continues to gain prominence in medicinal chemistry and drug development, a comprehensive understanding of its stability in solution is paramount for robust and reproducible research. To address this critical need, we present a technical support guide designed for researchers, scientists, and drug development professionals. This guide, structured in a practical question-and-answer format, offers in-depth insights and troubleshooting strategies for common stability challenges encountered during experimentation.

The Challenge of Stability in 5-Aminopyrimidine Chemistry

The inherent reactivity of the 5-aminopyrimidine core, characterized by its electron-rich nature, presents unique stability challenges. This guide provides a framework for identifying and mitigating potential degradation pathways, ensuring the integrity of these promising compounds throughout the experimental lifecycle.

Frequently Asked Questions & Troubleshooting Guides

General Handling and Storage

Question 1: I've just synthesized a novel 5-aminopyrimidine derivative. What are the best general practices for its storage to ensure long-term stability?

Answer:

Proper storage is the first line of defense against degradation. For solid 5-aminopyrimidine compounds, we recommend the following:

  • Storage Conditions: Store in a tightly sealed, opaque container at low temperatures, preferably -20°C or -80°C.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Desiccation: Protect from moisture by storing with a desiccant, as water can facilitate hydrolytic degradation.

For solutions, it is crucial to first determine the optimal storage conditions through a preliminary stability study. As a general starting point:

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents can participate in degradation reactions, while residual impurities in lower-grade solvents can act as catalysts for degradation.

  • Buffering: If aqueous solutions are necessary, buffer them at an appropriate pH, determined through stability studies.

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Temperature: Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Causality: The amino group at the 5-position makes the pyrimidine ring electron-rich and susceptible to oxidation. Low temperatures slow down the kinetics of all potential degradation reactions.[1] Protection from light and moisture prevents photodegradation and hydrolysis, respectively.[1]

Understanding and Mitigating Degradation in Solution

Question 2: My 5-aminopyrimidine solution is changing color over time. What could be the cause, and how can I prevent it?

Answer:

A change in color, often to yellow or brown, is a common indicator of degradation, typically due to oxidation or the formation of polymeric impurities. The electron-rich 5-aminopyrimidine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

  • Add Antioxidants: For particularly sensitive compounds, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial. However, ensure the antioxidant does not interfere with downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Work in Low-Light Conditions: Prepare and handle solutions under low-light conditions or in a fume hood with the sash down to minimize light exposure.

Expert Insight: The 5-amino group significantly increases the electron density of the pyrimidine ring, making it more susceptible to oxidation compared to the parent pyrimidine. This oxidation can lead to the formation of colored N-oxides or phenolic-type products after ring opening.[2]

Question 3: I'm observing a loss of my compound's peak and the appearance of new peaks in my HPLC analysis after storing my solution at room temperature. What are the likely degradation pathways?

Answer:

The appearance of new peaks on an HPLC chromatogram is a clear sign of degradation. The most common degradation pathways for 5-aminopyrimidines in solution are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially at non-neutral pH. The amino group can also be a target for hydrolysis under certain conditions.

  • Oxidation: As mentioned, the electron-rich ring is prone to oxidation, leading to a variety of degradation products.

  • Photodegradation: The aromatic pyrimidine ring can absorb UV light, leading to photochemical reactions and degradation.

To identify the specific degradation pathway, a forced degradation study is highly recommended. This involves subjecting your compound to a set of stressed conditions to intentionally induce degradation and identify the resulting products.[1][3]

Experimental Protocols: A Framework for Stability Assessment

Protocol 1: Forced Degradation Study

A forced degradation study is a systematic way to identify the potential degradation pathways of a drug substance.[1][3] This information is crucial for developing stable formulations and stability-indicating analytical methods.

Objective: To determine the degradation profile of a 5-aminopyrimidine derivative under various stress conditions.

Materials:

  • 5-aminopyrimidine compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your 5-aminopyrimidine derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Data Presentation: Forced Degradation Study Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl, 60°C, 24h[Insert experimental data][Insert experimental data]
0.1 M NaOH, 60°C, 24h[Insert experimental data][Insert experimental data]
Water, 60°C, 24h[Insert experimental data][Insert experimental data]
3% H₂O₂, RT, 24h[Insert experimental data][Insert experimental data]
Solid, 80°C, 48h[Insert experimental data][Insert experimental data]
Solution, 80°C, 48h[Insert experimental data][Insert experimental data]
Photostability[Insert experimental data][Insert experimental data]
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5]

Objective: To develop an HPLC method that can separate the parent 5-aminopyrimidine from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of your 5-aminopyrimidine compound using a UV-Vis spectrophotometer or a PDA detector.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Trustworthiness: A validated stability-indicating HPLC method provides confidence that the measured concentration of the 5-aminopyrimidine is accurate and not inflated by co-eluting degradation products.

Visualizing Degradation Pathways and Workflows

Diagram 1: General Degradation Pathways of 5-Aminopyrimidines

A 5-Aminopyrimidine B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation (O₂, H₂O₂, Light) A->C D Photodegradation (UV/Vis Light) A->D E Ring-Opened Products B->E G Deaminated Products B->G F N-Oxides C->F H Photoproducts (e.g., dimers, hydrates) D->H

Caption: Potential degradation pathways for 5-aminopyrimidines in solution.

Diagram 2: Workflow for Investigating Solution Stability

A Synthesized 5-Aminopyrimidine B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Identify Degradation Products (LC-MS, NMR) C->D E Optimize Storage Conditions (pH, Temp, Light Protection) D->E F Routine Stability Testing E->F

Caption: A systematic workflow for assessing the stability of 5-aminopyrimidines.

References

  • Vogels, G., & van der Drift, C. (1976). Degradation of Purines and Pyrimidines by Microorganisms. Bacteriological Reviews, 40(2), 403–468. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60. [Link]

  • Procházková, E., Jansa, P., Dračínský, M., Holý, A., & Mertlíková-Kaiserová, H. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61–67. [Link]

  • Lee, D. Y., & Lee, W. (2010). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 58(2), 1017–1021. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Białk-Bielińska, A., Czerwicka, M., & Stepnowski, P. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50849–50859. [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2021). Stability Indicating HPLC Method Development: A Review. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-amino-. In NIST Chemistry WebBook. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]

  • Boorstein, R. J., & Hilbert, D. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine and Its Comparative Analysis

This guide provides a detailed examination of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine. Designed for researchers and analytical scientists in drug discovery and development, this document offers a predictive framework based on established chemical principles and data from analogous structures. We will explore the rationale behind the fragmentation, present a detailed experimental protocol for its analysis, and compare its predicted fragmentation signature against a potential structural isomer to highlight the power of LC-MS/MS in structural elucidation.

Introduction: The Importance of Structural Elucidation

In pharmaceutical research, confirming the chemical structure of a synthesized compound is a non-negotiable step for ensuring safety and efficacy. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for this purpose, providing high-sensitivity detection and rich structural information. Tandem mass spectrometry (MS/MS) further fragments a selected precursor ion to produce a characteristic "fingerprint," which is invaluable for confirming known structures and identifying unknown ones.

The compound 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (Molecular Weight: 203.22 g/mol , Formula: C11H10FN3) contains several key functional groups that dictate its fragmentation behavior: a pyrimidine ring, a fluorophenyl group, and a methylene bridge. Understanding how this molecule disassembles under collision-induced dissociation (CID) is crucial for developing robust analytical methods for its identification and quantification.

Predicted Fragmentation Pathway

Under positive mode electrospray ionization, the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the highly basic pyrimidine ring, to form the precursor ion [M+H]+ at m/z 204.2. Subsequent fragmentation of this ion via CID is predicted to proceed through several high-probability pathways, primarily involving the weakest bonds in the structure. The bond connecting the methylene group to the pyrimidine ring is a likely candidate for initial cleavage due to the resonance stability of the resulting fragments.

The most anticipated fragmentation event is the cleavage of the C-C bond between the methylene bridge and the pyrimidine ring. This would lead to the formation of a stable tropylium-like ion from the fluorobenzyl moiety.

Key Predicted Fragment Ions:

m/z (Predicted) Proposed Fragment Structure Description of Formation
204.2[C11H11FN3]+Protonated precursor ion, [M+H]+.
109.1[C7H6F]+Fluorotropylium ion. This is a highly characteristic and often abundant fragment for benzyl compounds, formed by the cleavage of the benzylic C-C bond followed by rearrangement.
96.1[C4H6N3]+Protonated 2-methylpyrimidin-5-amine radical cation, resulting from the cleavage of the benzylic C-C bond.

The generation of the fluorotropylium ion (m/z 109.1) is a classic example of a charge-remote fragmentation, where the charge is retained on the fragment that is more stable, which in this case is the resonance-stabilized seven-membered ring.

G cluster_main Predicted Fragmentation of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine mol Precursor Ion [M+H]+ m/z 204.2 frag1 Fluorotropylium Ion [C7H6F]+ m/z 109.1 mol->frag1 Benzylic Cleavage frag2 Protonated Aminopyrimidine Radical [C4H5N3]+ m/z 96.1 mol->frag2 Benzylic Cleavage

Caption: Predicted major fragmentation pathway of protonated 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for the target compound.

3.1. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine in methanol.

  • Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.

3.2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-400.

  • MS/MS Settings:

    • Precursor Ion: m/z 204.2.

    • Collision Energy: A ramp of 15-40 eV should be used to capture both low and high-energy fragments.

    • Collision Gas: Argon.

This protocol is designed to be a starting point and may require optimization based on the specific instrumentation used. The inclusion of a gradient ensures the elution of the compound in a sharp peak, which is crucial for good sensitivity.

Comparative Analysis: Distinguishing from a Structural Isomer

To demonstrate the specificity of the fragmentation pattern, we can compare it to a hypothetical structural isomer, 4-[(4-Fluorophenyl)methyl]pyrimidin-5-amine.

Compound Precursor Ion [M+H]+ Key Predicted Fragment Rationale for Difference
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine204.2m/z 109.1 (Fluorotropylium)The C-C bond at the 2-position of the pyrimidine ring is readily cleaved.
4-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (Isomer)204.2m/z 109.1 (Fluorotropylium)Similar to the 2-substituted isomer, cleavage of the benzylic bond is expected to be the major fragmentation pathway. However, the relative abundance of other minor fragments may differ due to the electronic effects of the substituent position on the pyrimidine ring.

While the major fragment at m/z 109.1 would likely be present for both isomers, subtle differences in the relative abundances of other, lower-intensity fragments would be expected due to the different electronic environments of the pyrimidine ring. Furthermore, the chromatographic retention time would almost certainly be different, providing an orthogonal point of differentiation.

G cluster_workflow Comparative Analysis Workflow start LC-MS Analysis of Isomeric Mixture lc Chromatographic Separation start->lc ms MS/MS Fragmentation lc->ms data Distinct Retention Times & Subtle MS/MS Differences ms->data

Caption: Workflow for distinguishing structural isomers using LC-MS/MS.

Conclusion

The predictive analysis of the provides a robust framework for its identification. The anticipated formation of a dominant fluorotropylium ion at m/z 109.1 serves as a highly characteristic marker. When combined with chromatographic separation, this fragmentation signature allows for unambiguous differentiation from structural isomers. The experimental protocol outlined in this guide provides a comprehensive starting point for researchers to develop and validate analytical methods for this and structurally related compounds, ensuring data integrity and confidence in structural assignments throughout the drug development pipeline.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Holcapek, M., et al. (2010). Interfacing liquid chromatography with mass spectrometry. In Handbook of LC-MS Bioanalysis. John Wiley & Sons, Inc.

A Researcher's Guide to the Melting Point Determination of Crystalline 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This physical constant is highly sensitive to the presence of impurities, which tend to depress and broaden the melting point range. Therefore, a sharp and reproducible melting point is a strong indicator of a pure compound.

Comparative Analysis of Structurally Related Aminopyrimidine Derivatives

To provide a meaningful context for the expected melting point of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine, a comparative analysis of the melting points of structurally similar compounds is presented below. These analogs share the core aminopyrimidine scaffold but differ in their substitution patterns.

Compound NameStructureMelting Point (°C)
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediaminePhenyl-substituted aminopyrimidine175-177
6-Chloro-4-(N-(4-butoxyphenyl))-2,4-pyrimidinediamineAlkoxy-substituted phenylaminopyrimidine180-182
6-Chloro-4-(N-(3-chloro-4-methoxyphenyl))-2,4-pyrimidinediamineChloro- and methoxy-substituted phenylaminopyrimidine245-247
6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamineIsopropyl-substituted phenylaminopyrimidine170-172
N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMineA complex aminopyrimidine derivative>250 (decomposes)[1]
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamideDichloro-substituted aminopyrimidine>251 (decomposes)[2]

The data for the first four compounds are derived from a study on the synthesis and evaluation of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors[3].

The structural variations in these analogs, such as the presence of different substituents on the phenyl ring and the pyrimidine core, directly influence their crystal lattice energies and, consequently, their melting points. For instance, the introduction of polar groups like nitro and chloro substituents, as well as the potential for hydrogen bonding, can significantly impact the intermolecular forces within the crystal, often leading to higher melting points.

Experimental Workflow for Melting Point Determination

A robust and reproducible determination of a melting point requires a systematic approach. The following diagram illustrates a standard workflow for this process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Data Validation prep1 Dry the crystalline sample thoroughly prep2 Grind the sample to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly to ~20°C below expected melting point measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Record the temperature range from first liquid to complete melting measure3->measure4 val1 Repeat the measurement with a fresh sample measure4->val1 val2 Compare the melting point ranges val1->val2 val3 A sharp range (e.g., 0.5-1°C) indicates high purity val2->val3

Caption: A standard workflow for the determination of the melting point of a crystalline solid.

Detailed Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely used and accessible technique for determining the melting point of a crystalline solid.

Materials:

  • Crystalline sample of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry, as residual solvent can depress the melting point.

    • If the crystals are large, gently grind them into a fine, uniform powder using a mortar and pestle. This ensures even heat distribution.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The final packed height should be 2-3 mm.

  • Apparatus Setup:

    • Turn on the melting point apparatus and ensure the heating block is clean.

    • Insert the capillary tube containing the sample into the designated slot in the heating block.

  • Melting Point Determination:

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimate.

    • For an accurate measurement, begin heating at a rate that will bring the temperature to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute as you approach the melting point. This slow rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be a range from the onset of melting to the clear point.

  • Data Recording and Repetition:

    • Record the observed melting point range.

    • For accuracy and reproducibility, repeat the measurement with a fresh sample at least once.

Factors Influencing Melting Point

Several factors can influence the observed melting point of a crystalline compound:

  • Purity: Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[4]

  • Polymorphism: A compound that can exist in different crystalline forms (polymorphs) will have a distinct melting point for each form.

  • Heating Rate: A rapid heating rate can lead to an artificially high and broad melting point reading because the sample and thermometer are not in thermal equilibrium.

  • Particle Size: A finely ground powder generally gives a more reproducible melting point.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For highly accurate and quantitative analysis of thermal transitions, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point, and the area under the peak is proportional to the heat of fusion.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide. PubChem. [Link]

  • 2-(Benzylamino)pyridine. PubChem. [Link]

  • Pyrimidin-5-amine. PubChem. [Link]

  • What factors affect the melting point of a substance? - TutorChase. TutorChase. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[2][3][4][5][6]

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (henceforth referred to as FPPA ) is a functionalized pyrimidine intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1][2][3]

Critical Safety Context: Unlike commodity chemicals (e.g., Acetone), FPPA is a Research Chemical (RC) .[1][3] Specific toxicological data (REACH dossiers) may be sparse.[1][3] Therefore, this guide applies a "Functional Group" Safety Protocol , extrapolating hazards from the aminopyrimidine core and the fluorinated benzyl moiety.[1][2]

The Core Risk:

  • Bioactivity: As a drug precursor, it is designed to interact with biological systems (likely enzymes/receptors).[1][3] Treat as a potential potent bioactive.[1]

  • Fluorine Lipophilicity: The 4-fluorobenzyl group increases lipid solubility, enhancing the risk of dermal absorption compared to non-fluorinated analogues.[1][2]

  • Physical State: Likely a fine crystalline solid, prone to static charge and aerosolization.[1][2]

Hazard Identification (GHS Classification)

Derived from structure-activity relationship (SAR) analysis of analogous aminopyrimidines (e.g., CAS 895156-59-9).[1][2][3]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4][5][6]Warning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][5][7]Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][6][7]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][5][6]Warning

PPE Matrix: Task-Based Selection

Scientific Rationale: Standard 4 mil nitrile gloves are insufficient for prolonged contact with fluorinated amines in organic solvents due to accelerated permeation rates.[1]

Table 1: PPE Requirements by Operational Scale[1]
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (<100 mg) Fume Hood (Face Velocity >0.5 m/s)Double Nitrile (Total thickness >8 mil)Safety Glasses with Side ShieldsLab Coat (Cotton/Poly)
Synthesis/Solubilization Fume Hood (Sash at working height)Silver Shield (Laminate) under Nitrile (if using DCM/THF)Chemical Splash GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid) N95 or P100 Half-Mask (if outside hood)Double Nitrile Chemical Splash GogglesTyvek Sleeves or Suit
Spill Cleanup (Solution) Full-Face Respirator (OV/AG Cartridges)Silver Shield or VitonIntegrated in RespiratorImpervious Tyvek Suit

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent carrier of FPPA.

PPE_Decision_Tree Start Start: Handling FPPA State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BasicPPE Standard PPE: Nitrile (Double) + Glasses (In Fume Hood) Solid->BasicPPE < 1g StaticRisk Static Risk: Use Antistatic Gun Avoid Spatula Flicking Solid->StaticRisk Fine Dust SolventCheck Carrier Solvent? Liquid->SolventCheck SolventCheck->BasicPPE Water/Methanol HighRisk High Risk PPE: Laminate Gloves + Goggles (Avoid DCM/Chloroform) SolventCheck->HighRisk DCM/DMF/DMSO

Figure 1: Logic flow for determining PPE based on physical state and solvent carrier.[1][2][3] Note that halogenated solvents (DCM) facilitate skin absorption of fluorinated amines, necessitating laminate gloves.[1][3]

Operational Protocols

A. Weighing & Transfer (The "Static" Danger)

Fluorinated aromatics often exhibit high static electricity retention.[1][3]

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1][2][3] Dispose of the Kimwipe as solid hazardous waste.[1]

B. Solubilization & Reaction[1]
  • Solvent Choice: If possible, avoid DMSO or DMF as carriers during initial handling; these solvents are "skin vehicles" that can drag the FPPA through nitrile gloves.[1][2]

  • Exotherm Check: Amines can react exothermically with acid chlorides or anhydrides.[1] Add reagents dropwise at 0°C.

C. Emergency Response: Spill Management

Scenario: You have spilled 500mg of FPPA powder on the benchtop.

Spill_Response Alert 1. Alert Personnel & Isolate Area PPE_Up 2. Don PPE (Double Nitrile + N95) Alert->PPE_Up Contain 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Up->Contain Neutralize 4. Wipe with 5% Acetic Acid (Converts Amine to Salt) Contain->Neutralize Dispose 5. Dispose as Halogenated Waste Neutralize->Dispose

Figure 2: Step-by-step workflow for dry powder spills. The use of weak acid (Step 4) is critical to protonate the amine, reducing volatility and making it water-soluble for easier cleaning.[1][2][3]

Waste Disposal & Deactivation[1][2][3]

Do not mix FPPA waste with general organic waste if your facility segregates halogenated compounds.[1]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into Solid Hazardous Waste .[1][2] Label explicitly: "Contains Fluorinated Amine."

  • Liquid Waste:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol (unless the Fluorine content dictates otherwise per local EHS rules).[1][3]

  • Glassware: Triple rinse with Methanol. The first rinse is Hazardous Waste.[1][2] Subsequent rinses can be washed.[1][7]

References & Authority

  • PubChem. 2-Methylpyrimidin-4-amine Compound Summary (Structural Analogue). National Library of Medicine.[1] [1][3]

  • ECHA. Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1][2][3] European Chemicals Agency.[1][5]

  • ACS. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1][2] ACS Chemical Health & Safety.[1] [1][3]

  • Sigma-Aldrich. Safety Data Sheet for 2-(4-Aminophenyl)pyrimidin-5-amine (Structural Analogue).[1][3]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific SDS provided by your chemical vendor before handling.[1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.